molecular formula C20H21NO3S B2665530 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide CAS No. 863443-89-4

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide

Cat. No.: B2665530
CAS No.: 863443-89-4
M. Wt: 355.45
InChI Key: AUXVHLIVZYJRIO-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dioxido-dihydrothiophene ring, an ethylphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxido-dihydrothiophene ring, which can be achieved through the oxidation of a dihydrothiophene precursor using oxidizing agents such as hydrogen peroxide or peracids. The next step involves the introduction of the ethylphenyl group through a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst like aluminum chloride. Finally, the methylbenzamide moiety is incorporated via an amide coupling reaction, using 3-methylbenzoic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxido-dihydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the dioxido groups, yielding a dihydrothiophene derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and altered electronic properties.

    Substitution: Functionalized aromatic compounds with diverse chemical reactivity.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide is dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxido-dihydrothiophene ring and the aromatic groups can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-3-methylbenzamide: Lacks the dioxido-dihydrothiophene ring, resulting in different chemical properties and reactivity.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide: Lacks the ethylphenyl group, which may affect its biological activity and solubility.

    N-(2-ethylphenyl)-N-(3-methylbenzoyl)-2,3-dihydrothiophene: Contains a dihydrothiophene ring without the dioxido groups, leading to different redox properties.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide is unique due to the presence of the dioxido-dihydrothiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-3-16-8-4-5-10-19(16)21(18-11-12-25(23,24)14-18)20(22)17-9-6-7-15(2)13-17/h4-13,18H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXVHLIVZYJRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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